3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE
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Overview
Description
3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a benzamide core substituted with a bromo group and a 2-hydroxyethyl group attached to a dihydrobenzofuran moiety.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran derivatives have been found to exhibit antiviral effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Benzofuran compounds are generally considered to have good bioavailability due to their versatile and unique physicochemical properties .
Result of Action
Benzofuran compounds have been shown to exhibit a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of an appropriate precursor to form the dihydrobenzofuran ring.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be the de-brominated benzamide.
Substitution: The major products would be the substituted benzamide derivatives.
Scientific Research Applications
3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
- 3-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)benzamide
Uniqueness
3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE is unique due to the presence of the hydroxyethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-14-3-1-2-13(9-14)17(21)19-10-15(20)11-4-5-16-12(8-11)6-7-22-16/h1-5,8-9,15,20H,6-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBJKFNKQKAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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